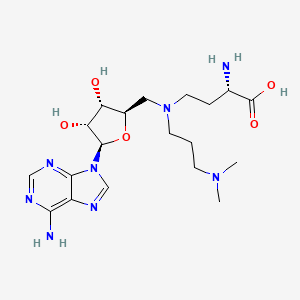

GSK2807

Description

Properties

Molecular Formula |

C19H32N8O5 |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid |

InChI |

InChI=1S/C19H32N8O5/c1-25(2)5-3-6-26(7-4-11(20)19(30)31)8-12-14(28)15(29)18(32-12)27-10-24-13-16(21)22-9-23-17(13)27/h9-12,14-15,18,28-29H,3-8,20H2,1-2H3,(H,30,31)(H2,21,22,23)/t11-,12+,14+,15+,18+/m0/s1 |

InChI Key |

FYXRZDCUJHGULY-URQYDQELSA-N |

Isomeric SMILES |

CN(C)CCCN(CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Canonical SMILES |

CN(C)CCCN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GSK-2807; GSK2807; GSK 2807 |

Origin of Product |

United States |

Foundational & Exploratory

GSK2807: An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2807 is a potent and highly selective small molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a histone and non-histone lysine methyltransferase.[1][2] Overexpression of SMYD3 has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its molecular target, signaling pathways, and the experimental protocols used for its characterization.

Core Mechanism of Action: SMYD3 Inhibition

This compound functions as a SAM-competitive inhibitor of SMYD3.[1][3][4] S-adenosylmethionine (SAM) is the universal methyl donor for all methyltransferase enzymes. By binding to the SAM-binding pocket of SMYD3, this compound directly competes with SAM, thereby preventing the transfer of a methyl group to SMYD3's substrates.[3][4] This inhibition blocks the downstream effects of SMYD3-mediated methylation. A high-resolution crystal structure has revealed that this compound bridges the gap between the SAM-binding pocket and the substrate lysine tunnel of SMYD3.

Quantitative Inhibitor Data

The following table summarizes the key quantitative data for this compound and other notable SMYD3 inhibitors for comparative purposes.

| Compound | Target | Assay Type | IC50 (nM) | Binding Affinity (Ki, nM) | Notes |

| This compound | SMYD3 | Biochemical Assay | 130 | 14 | Potent and selective SAM-competitive inhibitor. 24-fold selective over SMYD2. |

| EPZ031686 | SMYD3 | Biochemical Assay | 3 | - | Potent, orally active inhibitor. |

| BAY-6035 | SMYD3 | MEKK2 peptide methylation | 88 ± 16 | 100 (ITC) | Potent and selective substrate-competitive inhibitor. |

| BCI-121 | SMYD3 | In vitro methylation assay | - | - | Impairs cancer cell proliferation. |

| SMYD3-IN-1 | SMYD3 | Biochemical Assay | 11.7 | - | Irreversible and selective inhibitor. |

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the Ras/Raf/MEK/ERK (MAPK) pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[1] SMYD3 has been shown to directly methylate and activate MAP3K2 (also known as MEKK2), a key upstream kinase in this pathway.[1]

By inhibiting SMYD3, this compound prevents the methylation of MEKK2 at lysine 260.[1] This lack of methylation impairs the activation of the downstream MAPK cascade, leading to reduced cancer cell proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and other SMYD3 inhibitors.

Scintillation Proximity Assay (SPA) for SMYD3 Enzymatic Activity

This assay is used to quantify the enzymatic activity of SMYD3 and determine the IC50 value of inhibitors.[3] It measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated peptide substrate derived from a known SMYD3 substrate, such as MEKK2.[3]

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT).

-

Enzyme and Substrate Addition: Add recombinant human SMYD3 enzyme and a biotinylated MEKK2 peptide substrate to the reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or other test compounds.

-

Initiation of Reaction: Start the reaction by adding [³H]-SAM.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Termination and Bead Addition: Stop the reaction by adding a stop buffer containing streptavidin-coated SPA beads. The biotinylated peptide binds to the streptavidin beads.

-

Signal Detection: When the [³H]-methylated peptide is in close proximity to the scintillant in the SPA beads, it emits light that can be detected by a scintillation counter.

-

Data Analysis: The amount of light emitted is proportional to the enzymatic activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

References

The Cellular Target of GSK2807: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2807 is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the development of various cancers. This technical guide provides an in-depth overview of the cellular target of this compound, its mechanism of action, and the experimental methodologies used for its characterization. Quantitative data on its binding affinity and inhibitory activity are presented, along with a detailed description of the relevant signaling pathway.

Primary Cellular Target: SMYD3

The primary cellular target of this compound is the histone methyltransferase SMYD3. SMYD3 is overexpressed in a variety of tumors, including colorectal, breast, prostate, and hepatocellular carcinomas, and has been identified as a potential oncogene.[1] this compound was developed through a structure-based design approach to specifically inhibit the catalytic activity of SMYD3.[1]

Mechanism of Action

This compound functions as a SAM-competitive inhibitor of SMYD3. S-adenosylmethionine is the universal methyl group donor for methyltransferase enzymes. By competing with SAM for binding to SMYD3, this compound effectively blocks the transfer of a methyl group to SMYD3's substrates. A high-resolution crystal structure has revealed that this compound uniquely bridges the gap between the SAM-binding pocket and the substrate lysine tunnel of SMYD3.[1][2]

One of the key non-histone substrates of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2 or MEKK2).[1][3] The methylation of MEKK2 by SMYD3 is a critical step in the activation of the MEK/ERK signaling pathway, which is often dysregulated in RAS-driven cancers.[1][3] By inhibiting SMYD3, this compound prevents the methylation of MEKK2, thereby disrupting this oncogenic signaling cascade.[1][4]

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical assays. The following tables summarize the key quantitative data.

| Parameter | Value | Target | Notes |

| Ki | 14 nM | SMYD3 | SAM-competitive inhibition |

| IC50 | 130 nM | SMYD3 | Biochemical Assay[5] |

| Selectivity Profile | Ki (nM) | Fold Selectivity (vs. SMYD3) |

| SMYD3 | 14 | 1 |

| SMYD2 | 345 | ~24 |

Signaling Pathway

The following diagram illustrates the SMYD3-MEKK2 signaling pathway and the inhibitory action of this compound.

References

- 1. Structure-Based Design of a Novel SMYD3 Inhibitor that Bridges the SAM-and MEKK2-Binding Pockets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of the Conformational Change of the Protein Methyltransferase SMYD3: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The SMYD3-MAP3K2 signaling axis promotes tumor aggressiveness and metastasis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

GSK2807: An In-Depth Technical Guide to a Potent and Selective SMYD3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GSK2807, a potent and selective inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the pathogenesis of various cancers. This document details the inhibitor's mechanism of action, biochemical and cellular activity, and its effects on key signaling pathways. Furthermore, it provides detailed experimental protocols for assays relevant to the characterization of SMYD3 inhibitors and summarizes the current understanding of SMYD3's role in gene regulation. This guide is intended to be a valuable resource for researchers and drug development professionals working on the discovery and development of novel epigenetic cancer therapies.

Introduction to SMYD3

SET and MYND domain-containing protein 3 (SMYD3) is an enzyme that catalyzes the transfer of methyl groups to lysine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in regulating gene expression.[2] SMYD3 has been shown to methylate histone H3 at lysine 4 (H3K4), a mark associated with transcriptional activation.[1] Overexpression of SMYD3 has been observed in various cancers, including breast, liver, and colorectal cancers, and is often associated with poor prognosis.[2] This has made SMYD3 an attractive target for the development of novel anticancer therapies.[2]

Beyond its role in histone modification, SMYD3 also methylates several non-histone proteins, thereby influencing critical cellular signaling pathways. A key non-histone substrate is MAP3K2 (also known as MEKK2), a component of the Ras/Raf/MEK/ERK signaling cascade.[1] Methylation of MAP3K2 by SMYD3 enhances the activation of this pathway, which is frequently dysregulated in cancer.[1]

This compound: A Selective SMYD3 Inhibitor

This compound is a small molecule inhibitor of SMYD3 that has been characterized as a potent and selective tool compound for studying the function of this enzyme.

Mechanism of Action

This compound acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor cofactor for SMYD3.[3] By binding to the SAM-binding pocket of the enzyme, this compound prevents the transfer of a methyl group to SMYD3 substrates.[3]

Biochemical and Cellular Activity

The inhibitory potency of this compound against SMYD3 has been determined through various biochemical assays. The selectivity of this compound for SMYD3 over other methyltransferases has also been evaluated, demonstrating its utility as a specific probe for SMYD3 activity.

| Parameter | Value | Assay Type | Reference |

| Ki | 14 nM | Biochemical Assay | [3] |

| IC50 | 130 nM | Biochemical Assay | [4] |

No publicly available data was found for the GI50 or EC50 of this compound in specific cancer cell lines.

SMYD3 Signaling Pathways and Regulation of Gene Expression

SMYD3 is involved in several key signaling pathways that are critical for cancer cell proliferation, survival, and migration. The inhibition of SMYD3 by this compound is expected to modulate these pathways.

Ras/Raf/MEK/ERK Pathway

SMYD3-mediated methylation of MAP3K2 is a key event in the activation of the Ras/Raf/MEK/ERK pathway.[1] This pathway plays a central role in transmitting extracellular signals to the nucleus, leading to changes in gene expression that promote cell growth and division.

Regulation of Gene Expression

SMYD3 directly and indirectly regulates the expression of a variety of genes involved in cell cycle progression, apoptosis, and cell migration. Inhibition of SMYD3 with this compound is expected to alter the expression of these target genes. While specific studies using this compound to demonstrate these effects are limited, research on other SMYD3 inhibitors and SMYD3 knockdown has identified several key target genes. For instance, the SMYD3 inhibitor EM127 has been shown to reduce the expression of CDK2, WNT10B, and TERT.[5] Furthermore, SMYD3 has been found to upregulate the expression of miR-200c, which in turn can indirectly decrease the mRNA levels of ZEB1 and ZEB2.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of SMYD3 inhibitors like this compound.

High-Throughput Dose-Response Cellular Thermal Shift Assay (HTDR-CETSA) for SMYD3 Target Engagement

This assay assesses the direct binding of an inhibitor to SMYD3 in a cellular context by measuring the inhibitor-induced thermal stabilization of the protein.

Protocol:

-

Cell Culture and Transduction: HeLa S3 suspension cells are transduced with a BacMam virus expressing full-length SMYD3 fused to an enzyme fragment complementation (ePL) tag.[6]

-

Compound Treatment: Transduced cells are dispensed into 384-well plates and incubated with a serial dilution of this compound.[6]

-

Thermal Shift: The plates are heated to a predetermined temperature (e.g., 48°C) for a set time to induce thermal denaturation of unbound protein.[6]

-

Lysis and Detection: Cells are lysed, and the soluble (non-denatured) SMYD3-ePL is quantified using an enzyme fragment complementation-based chemiluminescent detection system.[6]

-

Data Analysis: The chemiluminescent signal is plotted against the inhibitor concentration to generate a dose-response curve, from which the EC50 for thermal stabilization can be calculated.[6]

Cellular Antiproliferation Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cell lines of interest (e.g., breast, colon, or lung cancer lines) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin reduction assay.

-

Data Analysis: The absorbance or fluorescence readings are normalized to untreated controls, and the data is fitted to a dose-response curve to determine the GI50 (concentration that inhibits cell growth by 50%).

Selectivity Profile of this compound

Clinical Development

As of the current date, there is no publicly available information indicating that this compound has entered clinical trials.

Conclusion

This compound is a valuable chemical probe for elucidating the biological functions of SMYD3. Its potency and selectivity make it a suitable tool for in vitro and cell-based studies aimed at understanding the role of SMYD3 in cancer and other diseases. While the lack of extensive cellular and in vivo data for this compound limits its immediate translational potential, it serves as an important reference compound for the development of next-generation SMYD3 inhibitors with improved pharmacological properties. Further research is warranted to fully explore the therapeutic potential of targeting SMYD3 in various cancer contexts.

References

- 1. Correlating chemical sensitivity and basal gene expression reveals mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Selective Inhibitors of Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

An In-depth Technical Guide on the Role of GSK-J1/J4 in Histone Methylation

A Note on the Target: GSK2807 vs. GSK-J1/J4

Initial research indicates a potential discrepancy in the compound of interest. While the query specified this compound, the vast body of scientific literature concerning the targeted inhibition of histone demethylation, specifically the Jumonji C (JmjC) domain-containing demethylases, points toward the well-characterized inhibitors GSK-J1 and its cell-permeable prodrug, GSK-J4 . This compound is primarily documented as an inhibitor of the histone methyltransferase SMYD3. Given the detailed request for information on histone demethylation, signaling pathways, and experimental data related to a GSK compound's role in this process, this guide will focus on GSK-J1 and GSK-J4, as they are the scientifically accurate and relevant tool compounds for investigating the role of the H3K27me3 demethylase JMJD3 (KDM6B).

Introduction

Histone methylation is a critical epigenetic modification that plays a pivotal role in regulating chromatin structure and gene expression. The methylation of histone H3 at lysine 27 (H3K27) is a key repressive mark, and its removal by histone demethylases is crucial for the activation of target genes. One of the primary enzymes responsible for the demethylation of di- and trimethylated H3K27 (H3K27me2/3) is Jumonji domain-containing protein 3 (JMJD3), also known as lysine demethylase 6B (KDM6B). The dysregulation of JMJD3 has been implicated in various diseases, including cancer and inflammatory disorders.

GSK-J1 is a potent and selective small molecule inhibitor of the H3K27 demethylases JMJD3 and UTX (KDM6A) [part of the KDM6 subfamily][1]. Due to its charged nature, its cell permeability is limited. To address this, a cell-permeable ethyl ester prodrug, GSK-J4, was developed. GSK-J4 readily enters cells and is rapidly hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1[1]. These compounds have become invaluable tools for elucidating the biological functions of JMJD3 and for exploring its therapeutic potential. This guide provides a comprehensive overview of the role of GSK-J1/J4 in histone methylation, including quantitative data on their activity, detailed experimental protocols, and the signaling pathways they modulate.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency and selectivity of GSK-J1 and its prodrug GSK-J4 have been characterized through various biochemical and cellular assays.

| Compound | Target Enzyme | Assay Type | IC50 | Reference |

| GSK-J1 | JMJD3 (KDM6B) | Cell-free enzymatic | 60 nM | [2][3][4] |

| UTX (KDM6A) | Cell-free enzymatic | 53 nM | ||

| JARID1B (KDM5B) | Cell-free enzymatic | 0.95 µM | [2][3] | |

| JARID1C (KDM5C) | Cell-free enzymatic | 1.76 µM | [2][3] | |

| KDM5B | Cell-free enzymatic | 170 nM | ||

| KDM5C | Cell-free enzymatic | 550 nM | ||

| KDM5A | Cell-free enzymatic | 6,800 nM | ||

| GSK-J4 | JMJD3 (KDM6B) | AlphaLISA assay | 8.6 µM | [5] |

| UTX (KDM6A) | AlphaLISA assay | 6.6 µM | [5] | |

| TNF-α release in primary human macrophages | Cellular | 9 µM | ||

| KG-1 (AML cell line) | Cellular (proliferation) | 2.84 µM | [6] | |

| KG-1a (AML cell line) | Cellular (proliferation) | 3.05 µM | [6] | |

| Kasumi-1 (AML cell line) | Cellular (proliferation) | 5.52 µM | [6] |

Signaling Pathways Modulated by JMJD3

JMJD3 plays a crucial role in several signaling pathways, primarily by demethylating H3K27me3 at the promoter regions of key target genes, leading to their transcriptional activation. GSK-J1/J4 are instrumental in studying these pathways by inhibiting JMJD3's demethylase activity.

1. NF-κB Signaling Pathway:

JMJD3 is a key regulator of the NF-κB signaling pathway, which is central to inflammatory responses and cancer progression. In response to stimuli like lipopolysaccharide (LPS), JMJD3 and NF-κB are recruited to the promoters of inflammatory genes. JMJD3 then removes the repressive H3K27me3 mark, allowing for robust gene transcription[7]. Inhibition of JMJD3 with GSK-J4 has been shown to reduce the expression of NF-κB target genes and impair the nuclear localization of the RELA (p65) subunit of NF-κB[8].

2. BMP Signaling Pathway:

JMJD3 also modulates the Bone Morphogenetic Protein (BMP) signaling pathway. In melanoma, for instance, JMJD3 has been shown to directly regulate the transcription of BMP4[9][10]. This creates a positive feedback loop where BMP4 can, in turn, regulate JMJD3 expression, promoting cancer progression and metastasis[9].

Experimental Protocols

1. Biochemical Enzymatic Assay (MALDI-TOF-based)

This protocol is adapted from methodologies used to determine the in vitro potency of GSK-J1[3][11].

-

Objective: To measure the direct inhibitory effect of GSK-J1 on the enzymatic activity of purified JMJD3.

-

Principle: The assay measures the demethylation of a biotinylated H3K27me3 peptide substrate by JMJD3. The reaction products (demethylated peptides) are then detected by Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry.

-

Materials:

-

Purified recombinant JMJD3 enzyme.

-

Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate.

-

GSK-J1 (serial dilutions in DMSO).

-

Stop Solution: 10 mM EDTA.

-

MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid).

-

MALDI-TOF mass spectrometer.

-

-

Procedure:

-

Prepare serial dilutions of GSK-J1 in DMSO.

-

In a microplate, add the assay buffer containing purified JMJD3 (e.g., 1 µM).

-

Add the GSK-J1 dilutions to the wells (final DMSO concentration should be ≤1%).

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 25°C.

-

Initiate the reaction by adding the H3K27me3 peptide substrate (e.g., 10 µM).

-

Incubate for a set time (e.g., 3 minutes) at 25°C. The reaction time should be within the linear range of the enzyme kinetics.

-

Stop the reaction by adding the Stop Solution.

-

Desalt the samples using a suitable method (e.g., ZipTip).

-

Spot the desalted samples onto a MALDI plate with the matrix.

-

Analyze the samples using a MALDI-TOF mass spectrometer to quantify the ratio of methylated to demethylated peptide.

-

Calculate the percentage of inhibition for each GSK-J1 concentration and determine the IC50 value.

-

2. Cellular Western Blot for H3K27me3 Levels

This protocol is a generalized procedure based on methods described in various studies investigating the cellular effects of GSK-J4[12][13][14][15].

-

Objective: To determine the effect of GSK-J4 on global H3K27me3 levels in cultured cells.

-

Principle: Cells are treated with GSK-J4, and histones are extracted from the nuclei. Western blotting is then used to detect the levels of H3K27me3, with total histone H3 used as a loading control.

-

Materials:

-

Cultured cells of interest.

-

GSK-J4 (dissolved in DMSO).

-

Cell lysis buffer and nuclear extraction buffers.

-

Sulfuric acid (0.2 M) for histone extraction.

-

Trichloroacetic acid (TCA) and acetone for histone precipitation.

-

Protein assay kit (e.g., BCA or Bradford).

-

SDS-PAGE gels (e.g., 15%), buffers, and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of GSK-J4 (and a DMSO vehicle control) for a specified time (e.g., 24-72 hours).

-

Histone Extraction: a. Harvest cells and isolate nuclei using appropriate buffers. b. Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate overnight at 4°C with rotation. c. Centrifuge to pellet debris and collect the histone-containing supernatant. d. Precipitate histones with TCA, wash with acetone, and air-dry the pellet. e. Resuspend the histone pellet in sterile water.

-

Protein Quantification: Determine the protein concentration of the histone extracts.

-

SDS-PAGE and Transfer: a. Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane in blocking buffer for 1 hour. b. Incubate with the primary anti-H3K27me3 antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour. e. Wash the membrane again with TBST.

-

Detection and Analysis: a. Apply ECL substrate and capture the signal using an imaging system. b. Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control. c. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the H3K27me3 signal to the total H3 signal.

-

3. Chromatin Immunoprecipitation (ChIP) Assay

This is a generalized protocol for ChIP, a technique used to investigate the presence of H3K27me3 at specific gene promoters[16][17][18][19].

-

Objective: To determine if GSK-J4 treatment leads to an increase in the repressive H3K27me3 mark at specific gene promoters.

-

Principle: Cells are treated with GSK-J4, and protein-DNA complexes are cross-linked. The chromatin is then sheared, and an antibody specific to H3K27me3 is used to immunoprecipitate the chromatin fragments associated with this mark. The associated DNA is then purified and quantified by qPCR.

-

Materials:

-

Cultured cells, GSK-J4, and DMSO.

-

Formaldehyde (for cross-linking).

-

Glycine (to quench cross-linking).

-

Cell lysis and nuclear lysis buffers.

-

Sonicator or micrococcal nuclease for chromatin shearing.

-

Anti-H3K27me3 antibody and control IgG.

-

Protein A/G magnetic beads.

-

ChIP wash buffers (low salt, high salt, LiCl).

-

Elution buffer and Proteinase K.

-

Reagents for DNA purification.

-

Primers for qPCR targeting specific gene promoters.

-

-

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with GSK-J4 or DMSO. Cross-link protein to DNA by adding formaldehyde directly to the culture media and incubating. Quench with glycine.

-

Chromatin Preparation: Harvest cells, lyse them to release nuclei, and then lyse the nuclei.

-

Chromatin Shearing: Shear the chromatin to fragments of 200-600 bp using sonication.

-

Immunoprecipitation: a. Pre-clear the chromatin with Protein A/G beads. b. Incubate the sheared chromatin overnight at 4°C with the anti-H3K27me3 antibody or a control IgG. c. Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of Proteinase K.

-

DNA Purification: Purify the DNA using a standard column-based kit or phenol-chloroform extraction.

-

Analysis: Use qPCR with primers specific to the promoter regions of target genes to quantify the amount of immunoprecipitated DNA. Results are typically expressed as a percentage of the input DNA.

-

Conclusion

GSK-J1 and its cell-permeable prodrug GSK-J4 are indispensable chemical probes for studying the role of the H3K27 demethylase JMJD3 in histone methylation and gene regulation. Their high potency and selectivity allow for the precise interrogation of JMJD3's function in complex biological systems. By inhibiting JMJD3, these compounds lead to an accumulation of the repressive H3K27me3 mark, thereby modulating critical signaling pathways such as NF-κB and BMP. The experimental protocols detailed in this guide provide a framework for researchers to utilize these powerful tools to further unravel the epigenetic mechanisms underlying health and disease.

References

- 1. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of NF-κB and H3K27me3 Demethylase, Jmjd3, on the Anthrax Lethal Toxin Tolerance of RAW 264.7 Cells | PLOS One [journals.plos.org]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. H3K27 Demethylase JMJD3 Employs the NF-κB and BMP Signaling Pathways to Modulate the Tumor Microenvironment and Promote Melanoma Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chromatin Immunoprecipitation dataset of H3ac and H3K27me3 histone marks followed by DNA sequencing of Medicago truncatula embryos during control and heat stress conditions to decipher epigenetic regulation of desiccation tolerance acquisition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | ChIP-seq profiling of H3K4me3 and H3K27me3 in an invasive insect, Bactroceradorsalis [frontiersin.org]

Technical Guide: SMYD3 Substrates and Their Modulation by the Inhibitor GSK2807

Audience: Researchers, scientists, and drug development professionals.

Introduction

SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that plays a crucial role in regulating gene expression and cell signaling through the methylation of both histone and non-histone proteins. Overexpression of SMYD3 is implicated in the development and progression of numerous cancers, including breast, colorectal, liver, and pancreatic tumors, making it a compelling target for therapeutic intervention.[1] SMYD3's oncogenic activity stems from its ability to modulate key cellular pathways, most notably the Ras/Raf/MEK/ERK signaling cascade.[1][2]

GSK2807 is a potent and selective small-molecule inhibitor of SMYD3.[3] It functions as an S-adenosylmethionine (SAM)-competitive inhibitor, effectively blocking the transfer of methyl groups from SAM to SMYD3's substrates.[4][5] This technical guide provides an in-depth overview of the known substrates of SMYD3, the quantitative impact of this compound on its enzymatic activity, detailed experimental protocols for studying SMYD3 inhibition, and visualizations of the core signaling pathways and workflows.

SMYD3 Substrates

SMYD3 targets a range of proteins, leading to diverse functional outcomes. Its substrates can be broadly categorized into histone and non-histone proteins.

-

Non-Histone Substrates: The most clinically relevant substrates are non-histone proteins involved in signal transduction.

-

MAP3K2 (MEKK2): Mitogen-activated protein kinase kinase kinase 2 is a key cytoplasmic substrate.[2][6] SMYD3-mediated trimethylation of MAP3K2 at lysine 260 (K260) prevents its dephosphorylation by the phosphatase PP2A.[2] This maintains MAP3K2 in an active state, potentiating the downstream Ras-driven oncogenic pathway.[2][6] Inhibition of this methylation is a primary goal for SMYD3-targeted cancer therapy.[3]

-

VEGFR1, HER2, AKT1: Other signaling proteins, including Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), Human Epidermal Growth Factor Receptor 2 (HER2), and the serine-threonine kinase AKT1, have also been reported as SMYD3 substrates.[7] However, some studies using in vitro assays have indicated that SMYD3 methylates MAP3K2 but not VEGFR1, HER2, or AKT, suggesting substrate preference may be context-dependent.[8][9]

-

RNF113A: Recent unbiased screens have identified the E3 ubiquitin-protein ligase RNF113A as a novel substrate. This interaction is implicated in mediating the sensitivity of small cell lung cancer to alkylating chemotherapy.[8][9]

-

-

Histone Substrates: SMYD3 was initially characterized as a histone methyltransferase.

-

Histone H3 Lysine 4 (H3K4): Early reports identified SMYD3 as a di- and tri-methyltransferase for H3K4, a mark associated with active gene transcription.[1]

-

Histone H4 Lysine 5 (H4K5) and Lysine 20 (H4K20): Subsequent unbiased screening demonstrated that SMYD3 preferentially methylates Histone H4, particularly at lysine 5 (H4K5), with significantly higher activity compared to Histone H3.[10] H4K20 has also been described as a target.[10]

-

Quantitative Analysis of this compound Inhibition

This compound was designed as a high-affinity ligand that bridges the SAM-binding pocket and the substrate lysine channel of SMYD3.[4] Its inhibitory activity has been quantified through various biochemical assays. While specific IC50 values for the inhibition of individual substrate methylation are not widely published, the overall potency against SMYD3 is well-characterized.

| Inhibitor | Target | Parameter | Value (nM) | Mechanism of Action | Reference |

| This compound | SMYD3 | Kᵢ | 14 | SAM-Competitive | [3][4] |

| This compound | SMYD3 | IC₅₀ | 130 | SAM-Competitive | [4] |

Table 1: Biochemical Potency of this compound against SMYD3.

Signaling Pathways and Mechanisms Affected by this compound

This compound exerts its primary therapeutic effect by blocking the methylation of key signaling proteins, thereby attenuating oncogenic pathways.

Mechanism of SMYD3 Inhibition by this compound

This compound acts as a SAM-competitive inhibitor. It occupies the active site of SMYD3, preventing the binding of the methyl donor, SAM. This directly blocks the catalytic activity of the enzyme, halting the methylation of all its substrates.

Inhibition of the Ras/Raf/MEK/ERK Pathway

A critical oncogenic function of SMYD3 is the activation of the ERK signaling pathway through MAP3K2 methylation. This compound directly counteracts this process. By preventing the methylation of MAP3K2 at K260, it allows the phosphatase PP2A to bind and inactivate MAP3K2, thereby shutting down the downstream signal to ERK and inhibiting cancer cell proliferation.[2]

Experimental Protocols

Investigating the effect of this compound on SMYD3 substrates requires robust biochemical and cellular assays. The following sections detail representative methodologies.

In Vitro SMYD3 Methyltransferase Assay (Radiometric)

This assay directly measures the enzymatic activity of recombinant SMYD3 on a specific substrate and its inhibition by this compound.

Materials:

-

Recombinant full-length SMYD3 protein.

-

Substrate: Recombinant MAP3K2 protein or a peptide corresponding to the methylation site (e.g., MAP3K2₂₄₉₋₂₇₄).[1]

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

-

This compound (or other inhibitors) dissolved in DMSO.

-

Methyltransferase reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl₂).

-

P81 phosphocellulose paper.

-

Wash buffer (e.g., 100 mM sodium bicarbonate, pH 9.0).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Reaction Setup: Prepare a master mix containing reaction buffer, substrate (e.g., 5 µM MAP3K2 peptide), and [³H]-SAM (e.g., 1 µM).

-

Inhibitor Preparation: Serially dilute this compound in DMSO and add to the reaction wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).

-

Initiate Reaction: Add recombinant SMYD3 (e.g., 100 nM final concentration) to each well to start the reaction.

-

Incubation: Incubate the reaction plate at 30°C for 1-2 hours.

-

Stop Reaction & Spotting: Stop the reaction by adding an acid (e.g., trifluoroacetic acid). Spot a portion of each reaction mixture onto a P81 phosphocellulose paper.

-

Washing: Wash the P81 paper 3-4 times with the wash buffer to remove unincorporated [³H]-SAM. Let the paper dry completely.

-

Detection: Place the dried paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular MAP3K2 Methylation Assay (Western Blot)

This assay validates the effect of this compound on SMYD3 activity within a cellular context.[7]

Materials:

-

HeLa or HEK293T cells.

-

Expression plasmids: pCMV-SMYD3 and pCMV-HA-MAP3K2.

-

Transfection reagent (e.g., Lipofectamine).

-

This compound dissolved in DMSO.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-MAP3K2-K260me3 (trimethylated), anti-HA tag (total MAP3K2), anti-SMYD3, anti-Actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Cell Culture and Transfection: Seed HeLa cells in 6-well plates. The next day, co-transfect the cells with plasmids encoding SMYD3 and HA-tagged MAP3K2.

-

Inhibitor Treatment: After 24 hours, replace the media with fresh media containing varying concentrations of this compound or DMSO as a vehicle control. Incubate for another 20-24 hours.

-

Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

-

Western Blotting:

-

Quantify the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against MAP3K2-K260me3 and total MAP3K2 (using an anti-HA antibody). A loading control like actin should also be probed.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities for methylated MAP3K2 and normalize them to the total MAP3K2 signal to assess the dose-dependent effect of this compound.

Conclusion

SMYD3 is a multifaceted lysine methyltransferase with critical roles in cancer via its methylation of both non-histone signaling proteins like MAP3K2 and histone tails. The potent and selective inhibitor this compound provides a valuable chemical tool to probe SMYD3 function and represents a promising therapeutic strategy. By competitively inhibiting the enzyme's active site, this compound effectively blocks the methylation of key substrates, leading to the attenuation of oncogenic pathways such as the Ras/Raf/MEK/ERK cascade. The methodologies and data presented in this guide offer a comprehensive framework for researchers aiming to investigate SMYD3 biology and advance the development of targeted epigenetic therapies.

References

- 1. uu.diva-portal.org [uu.diva-portal.org]

- 2. Lysine methylation in cancer: SMYD3-MAP3K2 teaches us new lessons in the Ras-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Mechanism of the Conformational Change of the Protein Methyltransferase SMYD3: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]

The Indirect Regulation of the MEKK2 Pathway by GSK2807: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2807 is a potent and selective inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a histone and protein methyltransferase. While not a direct inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase 2 (MEKK2), this compound exerts an indirect effect on the MEKK2 signaling pathway by preventing its methylation by SMYD3. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on the MEKK2 pathway, and detailed experimental protocols for studying this interaction.

Introduction to the MEKK2 Signaling Pathway

Mitogen-Activated Protein Kinase Kinase Kinase 2 (MEKK2), also known as MAP3K2, is a serine/threonine kinase that plays a crucial role in intracellular signaling cascades. As a member of the MAP3K family, MEKK2 functions upstream of MAP2Ks (MKKs) and MAPKs, activating downstream pathways in response to various extracellular stimuli such as growth factors, cytokines, and stress signals.

The MEKK2 pathway is integral to numerous cellular processes, including T-cell function, cytokine gene expression, and the regulation of inflammatory responses[1]. MEKK2 is known to activate several downstream MAPK modules, primarily the c-Jun N-terminal kinase (JNK) and the Extracellular signal-regulated kinase 5 (ERK5) pathways[2][3]. Activation of MEKK2 involves homodimerization and subsequent trans-autophosphorylation at Serine 519[4][5]. The activity of MEKK2 is also regulated by other post-translational modifications, including methylation.

This compound: An Inhibitor of the SMYD3 Methyltransferase

This compound is a potent, selective, and S-adenosyl-L-methionine (SAM)-competitive inhibitor of SMYD3[6][7]. It exhibits a high affinity for SMYD3 with a Ki value of 14 nM and an IC50 of 130 nM[6]. The crystal structure of SMYD3 in complex with this compound reveals that the inhibitor occupies both the SAM-binding pocket and the substrate lysine-binding tunnel[8].

SMYD3 is a methyltransferase implicated in the methylation of both histone and non-histone proteins. One of its key non-histone substrates is MEKK2[4][7]. The methylation of MEKK2 by SMYD3 at lysine 260 is a critical step in its activation[4].

Mechanism of Action: How this compound Affects the MEKK2 Pathway

This compound does not directly bind to or inhibit MEKK2. Instead, its effect on the MEKK2 pathway is mediated through its potent inhibition of SMYD3. By blocking the catalytic activity of SMYD3, this compound prevents the methylation of MEKK2 at lysine 260[7]. This lack of methylation impairs the subsequent activation of MEKK2, leading to a downstream attenuation of MEKK2-mediated signaling cascades, such as the JNK and ERK5 pathways.

Therefore, this compound acts as an indirect negative regulator of the MEKK2 pathway. This mechanism provides a targeted approach to modulate MEKK2 signaling, which has potential therapeutic implications in diseases where this pathway is dysregulated, such as in certain cancers and inflammatory disorders.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data for this compound's inhibitory activity against SMYD3.

| Parameter | Value | Reference |

| Ki (SMYD3) | 14 nM | [6][7] |

| IC50 (SMYD3) | 130 nM | [6] |

| Selectivity | 24-fold selective for SMYD3 over SMYD2 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effect of this compound on the MEKK2 pathway.

In Vitro SMYD3 Kinase Assay with this compound

Objective: To determine the IC50 of this compound for SMYD3-mediated methylation of MEKK2.

Materials:

-

Recombinant human SMYD3 protein

-

Recombinant human MEKK2 protein (inactive)

-

This compound

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM)

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Scintillation cocktail

-

Phosphocellulose paper (P81)

-

Microplate scintillation counter

Protocol:

-

Prepare a reaction mixture containing kinase buffer, recombinant SMYD3, and recombinant MEKK2 substrate.

-

Prepare serial dilutions of this compound in DMSO and add to the reaction mixture. Include a DMSO-only control.

-

Initiate the reaction by adding [³H]SAM.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [³H]SAM.

-

Air dry the P81 paper and place it in a scintillation vial with a scintillation cocktail.

-

Measure the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular Assay to Measure MEKK2 Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation of a downstream target of MEKK2 (e.g., JNK or ERK5) in a cellular context.

Materials:

-

A suitable cell line (e.g., HEK293T or a cancer cell line with active MEKK2 signaling)

-

This compound

-

A stimulus to activate the MEKK2 pathway (e.g., TNF-α, sorbitol)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, anti-phospho-ERK5 (Thr218/Tyr220), anti-total-ERK5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).

-

Stimulate the cells with an appropriate agonist to activate the MEKK2 pathway for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated downstream target (e.g., anti-phospho-JNK) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein of the downstream target to confirm equal loading.

-

Quantify the band intensities to determine the relative phosphorylation levels.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: MEKK2 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for an in vitro SMYD3 kinase assay.

Caption: Workflow for a cellular assay to measure MEKK2 pathway activation.

Conclusion

This compound represents a valuable research tool for studying the biological roles of the SMYD3-MEKK2 signaling axis. Its indirect mechanism of MEKK2 pathway inhibition, through the specific targeting of the methyltransferase SMYD3, offers a nuanced approach to modulating this important signaling cascade. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the cellular and physiological consequences of this interaction. A thorough understanding of the interplay between SMYD3, MEKK2, and inhibitors like this compound will be crucial for the development of novel therapeutic strategies targeting pathways involved in cancer and inflammation.

References

- 1. Identification of MEKK2/3 serine phosphorylation site targeted by the Toll‐like receptor and stress pathways | The EMBO Journal [link.springer.com]

- 2. MEKK2 gene disruption causes loss of cytokine production in response to IgE and c-Kit ligand stimulation of ES cell-derived mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MEKK2 Regulates Focal Adhesion Stability and Motility in Invasive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAP3K2 - Wikipedia [en.wikipedia.org]

- 5. Identification of MEKK2/3 serine phosphorylation site targeted by the Toll-like receptor and stress pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Mechanism of the Conformational Change of the Protein Methyltransferase SMYD3: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

GSK2807: An In-depth Technical Guide on a Selective SMYD3 Inhibitor in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2807 is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the pathogenesis of various cancers. With a reported Ki of 14 nM and an IC50 of 130 nM for SMYD3, this compound serves as a critical tool for elucidating the biological functions of SMYD3 and exploring its potential as a therapeutic target. This technical guide provides a comprehensive overview of the available data on this compound and related SMYD3 inhibitors in different cancer cell lines, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Core Mechanism of Action

This compound exerts its inhibitory effect by competing with the methyl donor SAM for binding to the catalytic site of SMYD3. A high-resolution crystal structure has revealed that this compound uniquely bridges the SAM-binding pocket and the substrate lysine tunnel of SMYD3. This prevents the methylation of SMYD3 substrates, a key one being MAP3K2 (also known as MEKK2), a component of the Ras/Raf/MEK/ERK signaling pathway. By inhibiting MAP3K2 methylation, this compound is expected to attenuate downstream ERK signaling, which is frequently hyperactivated in cancer and drives cell proliferation and survival. Notably, this compound exhibits a 24-fold selectivity for SMYD3 over the closely related enzyme SMYD2.

Data Presentation: Efficacy of SMYD3 Inhibitors in Cancer Cell Lines

Quantitative data on the anti-proliferative effects of this compound across a broad panel of cancer cell lines is not extensively available in the public domain. However, studies on other SMYD3 inhibitors, such as BCI-121 and Inhibitor-4, provide valuable insights into the potential efficacy of targeting SMYD3. It is crucial to note that one study reported that highly potent and selective SMYD3 inhibitors did not impact the proliferation of over 240 cancer cell lines, suggesting that the role of SMYD3 in autonomous cancer cell proliferation may be context-dependent and not universally applicable[1].

Table 1: Anti-proliferative Activity of SMYD3 Inhibitor BCI-121 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| HT29 | Colorectal Cancer | Cell Counting | 72 h | 46% proliferation inhibition at 100 µM[2][3] | |

| HCT116 | Colorectal Cancer | Cell Counting | 72 h | 54% proliferation inhibition at 100 µM[2][3] | |

| OVCAR-3 | Ovarian Cancer | Cell Counting | - | 65% proliferation inhibition upon genetic ablation[2] | |

| SKOV-3 | Ovarian Cancer | Cell Counting | - | 35% proliferation inhibition upon genetic ablation[2] | |

| D425 | Medulloblastoma | MTT Assay | - | IC50 of ~80 µM[4] | |

| D458 | Medulloblastoma | MTT Assay | - | IC50 of ~80 µM[4] |

Table 2: Anti-proliferative Activity of SMYD3 Inhibitor-4 in Breast Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| MCF7 | Breast Cancer | Cell Counting | - | ~2-fold suppression of cellular growth at 200 µM[5] | |

| MDA-MB-231 | Breast Cancer | Cell Counting | - | Significant decrease in cell viability at 200 µM[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on cancer cell lines.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with desired concentrations of this compound for a specified time.

-

Harvest cells, including any floating cells from the supernatant.

-

Wash cells twice with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired duration.

-

Harvest cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot for Phospho-ERK

This protocol is for detecting changes in the phosphorylation of ERK1/2 following this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities and normalize phospho-ERK to total ERK and the loading control.

Signaling Pathway Visualization

This compound inhibits SMYD3, which is known to methylate and activate MAP3K2, a kinase upstream of the MEK/ERK signaling cascade. Inhibition of this pathway is a key proposed mechanism of action for this compound.

Conclusion

This compound is a valuable research tool for studying the role of SMYD3 in cancer biology. While direct evidence of its anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines is limited in publicly accessible literature, the known functions of its target, SMYD3, in key oncogenic pathways like the Ras/Raf/MEK/ERK cascade, suggest its potential as a therapeutic agent. The provided protocols and diagrams offer a framework for researchers to investigate the cellular and molecular consequences of SMYD3 inhibition with this compound. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations that may benefit from SMYD3-targeted therapies.

References

- 1. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SMYD3 Promotes Cell Cycle Progression by Inducing Cyclin D3 Transcription and Stabilizing the Cyclin D1 Protein in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Discovery and Development of GSK2807: A Technical Overview of a Potent and Selective SMYD3 Inhibitor

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

GSK2807 is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase implicated in the pathogenesis of various cancers. The overexpression of SMYD3 has been correlated with the progression of numerous malignancies, including those of the breast, colon, liver, and bladder, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery and development of this compound, consolidating available quantitative data, detailing key experimental methodologies, and visualizing the underlying biological pathways and developmental logic. While public information on the extensive development of this compound remains somewhat limited, this document synthesizes the foundational research that has defined its preclinical profile.

Core Data Presentation

The following tables summarize the key quantitative data reported for this compound and provide a comparative landscape with other known SMYD3 inhibitors.

Table 1: Biochemical Potency of this compound

| Compound | Target | Assay Type | K i (nM) | IC 50 (nM) |

| This compound | SMYD3 | Biochemical | 14[1] | 130[2][3] |

Table 2: Comparative Analysis of Selected SMYD3 Inhibitors

| Compound | Mechanism of Action | IC 50 (nM) | Key Features |

| This compound | SAM-competitive | 130[2][3] | Potent and selective |

| EPZ031686 | Substrate-competitive | 2.7 | Orally bioavailable |

| BCI-121 | Not fully elucidated | ~100,000 (in vitro) | Impairs cancer cell proliferation |

| BAY-6035 | Substrate-competitive | 88 | Chemical probe for SMYD3 |

Signaling Pathways and Mechanism of Action

SMYD3 exerts its oncogenic effects through the methylation of both histone and non-histone proteins, thereby modulating critical cellular signaling pathways. This compound, by competitively binding to the SAM pocket of SMYD3, prevents these methylation events.

Experimental Protocols

The characterization of this compound and other SMYD3 inhibitors typically involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Biochemical Inhibition Assay (Scintillation Proximity Assay - SPA)

This assay is a common method to determine the in vitro enzymatic activity of SMYD3 and the inhibitory potential of compounds like this compound.

-

Reagents and Materials:

-

Recombinant human SMYD3 enzyme.

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor.

-

A biotinylated peptide substrate derived from a known SMYD3 target (e.g., a fragment of MEKK2).

-

Streptavidin-coated SPA beads.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 10 mM MgCl₂, 4 mM DTT).

-

This compound or other test compounds at various concentrations.

-

-

Procedure:

-

The SMYD3 enzyme is pre-incubated with the test compound (e.g., this compound) in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.

-

The enzymatic reaction is initiated by adding the biotinylated peptide substrate and [³H]-SAM.

-

The reaction mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is quenched by the addition of a stop buffer containing unlabeled SAM and EDTA.

-

Streptavidin-coated SPA beads are added to the mixture, which bind to the biotinylated peptide substrate.

-

The plate is incubated to allow for bead settling.

-

The radioactivity, which is proportional to the amount of methylated substrate, is measured using a scintillation counter.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the test compound relative to a DMSO control.

-

The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Cellular MAP3K2 Methylation Assay

This assay assesses the ability of an inhibitor to block the methylation of a known non-histone substrate of SMYD3 within a cellular context.

-

Reagents and Materials:

-

A suitable human cancer cell line with detectable SMYD3 expression (e.g., HeLa or a relevant cancer cell line).

-

Plasmids for the transient expression of tagged SMYD3 (e.g., Flag-SMYD3) and its substrate MAP3K2 (e.g., HA-MAP3K2).

-

Transfection reagent.

-

This compound or other test compounds.

-

Cell lysis buffer.

-

Antibodies: anti-HA, anti-Flag, and a specific antibody that recognizes trimethylated lysine 260 of MAP3K2 (anti-MAP3K2-K260me3).

-

Reagents and equipment for SDS-PAGE and Western blotting.

-

-

Procedure:

-

Cells are co-transfected with the SMYD3 and MAP3K2 expression plasmids.

-

After a suitable incubation period for protein expression, the cells are treated with various concentrations of the test compound for a defined duration (e.g., 24 hours).

-

The cells are harvested and lysed.

-

Protein concentrations in the lysates are determined.

-

Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a membrane for Western blotting.

-

The membrane is probed with the anti-MAP3K2-K260me3 antibody to detect the methylation status of MAP3K2.

-

The membrane is also probed with anti-HA and anti-Flag antibodies to confirm the expression of the transfected proteins and to serve as loading controls.

-

-

Data Analysis:

-

The band intensities are quantified, and the ratio of methylated MAP3K2 to total MAP3K2 is calculated.

-

The cellular potency of the inhibitor is determined by the reduction in the methylation signal in a dose-dependent manner.

-

Drug Discovery and Development Workflow

The discovery of a potent and selective inhibitor like this compound typically follows a structured drug discovery and development pipeline.

Structure-Activity Relationship (SAR) Logic for SAM-Competitive Inhibitors

The development of this compound as a SAM-competitive inhibitor would have involved a logical progression of chemical modifications to optimize its binding affinity and selectivity.

Conclusion

This compound is a significant tool compound in the study of SMYD3 biology and a potential starting point for the development of novel cancer therapeutics. Its high potency and selectivity, as determined by biochemical assays, underscore the feasibility of targeting the SAM-binding pocket of SMYD3. The experimental protocols detailed herein provide a framework for the identification and characterization of new SMYD3 inhibitors. Further research into the cellular and in vivo efficacy of this compound and related compounds is warranted to fully elucidate their therapeutic potential. The signaling pathways modulated by SMYD3 represent a rich area for further investigation, with the potential to uncover new therapeutic strategies for a variety of cancers.

References

- 1. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gsk.com [gsk.com]

GSK2807: A Technical Guide to a Potent and Selective SMYD3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2807 is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the pathogenesis of various cancers. By preventing the methylation of key cellular targets, including mitogen-activated protein kinase kinase kinase 2 (MAP3K2 or MEKK2), this compound disrupts oncogenic signaling pathways, making it a valuable tool for cancer research and a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental characterization of this compound.

Chemical Structure and Properties

This compound is a complex small molecule with the chemical formula C19H32N8O5.[1] It is often supplied as a trifluoroacetate (TFA) salt for improved solubility and stability.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-4-({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}[3-(dimethylamino)propyl]amino)butanoic acid |

| CAS Number | 2245255-65-4 (free base)[1] |

| 2245255-66-5 (trifluoroacetate salt) | |

| SMILES | NC1=C(N=CN2[C@@H]3O--INVALID-LINK--C(O)=O)CCCN(C)C">C@H--INVALID-LINK--[C@H]3O)C2=NC=N1[1] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C19H32N8O5[1] |

| Molecular Weight | 452.51 g/mol [1] |

| Appearance | Solid powder |

| Solubility | Soluble in water and DMSO |

Mechanism of Action and Biological Target

This compound is a highly potent and selective inhibitor of SMYD3, a lysine methyltransferase that is overexpressed in various cancers and is associated with poor prognosis. It functions as a SAM-competitive inhibitor, binding to the SAM-binding pocket of SMYD3 and preventing the transfer of a methyl group from SAM to its protein substrates.[1]

One of the key non-histone substrates of SMYD3 is MAP3K2 (MEKK2), a critical component of the RAS/RAF/MEK/ERK signaling pathway. Methylation of MAP3K2 by SMYD3 at lysine 260 enhances the activation of this pathway, promoting cancer cell proliferation and survival. By inhibiting SMYD3, this compound prevents the methylation of MAP3K2, thereby downregulating the MAPK signaling cascade.

Signaling Pathway

The following diagram illustrates the role of SMYD3 in the MAPK signaling pathway and the mechanism of inhibition by this compound.

Caption: SMYD3-mediated methylation of MAP3K2 and its inhibition by this compound.

Quantitative Data

This compound demonstrates high potency and selectivity for SMYD3 over other methyltransferases, including the closely related SMYD2.

In Vitro Potency

| Target | Assay Type | Value | Reference |

| SMYD3 | Ki | 14 nM | [1] |

| IC50 | 130 nM | [2] | |

| SMYD2 | Ki | 345 ± 36 nM | [2] |

Selectivity

This compound exhibits a 24-fold selectivity for SMYD3 over SMYD2 based on their respective Ki values.[2] A broader selectivity profile against a panel of other methyltransferases would be beneficial for a comprehensive understanding of its off-target effects.

Experimental Protocols

The following are generalized protocols for key assays used to characterize SMYD3 inhibitors like this compound.

SMYD3 Biochemical Inhibition Assay (Scintillation Proximity Assay)

This assay measures the enzymatic activity of SMYD3 by quantifying the transfer of a tritiated methyl group from [³H]-SAM to a biotinylated peptide substrate derived from a known SMYD3 substrate, such as MEKK2.

Principle: A biotinylated MEKK2 peptide substrate is incubated with SMYD3, [³H]-SAM, and the test inhibitor. The reaction mixture is then added to streptavidin-coated SPA beads. If the peptide is methylated, the [³H] label is brought into close proximity to the scintillant in the beads, generating a light signal that is detected. The inhibitor's potency is determined by its ability to reduce the signal.

Generalized Protocol:

-

Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Add SMYD3 enzyme, biotinylated MEKK2 peptide substrate, and varying concentrations of this compound to a 384-well plate.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and add streptavidin-coated SPA beads.

-

Incubate for 30 minutes to allow for binding of the biotinylated peptide to the beads.

-

Measure the scintillation signal using a suitable plate reader.

-

Calculate IC50 values from the dose-response curves.

Cellular MAP3K2 Methylation Assay

This assay confirms the on-target activity of SMYD3 inhibitors within a cellular context by measuring the methylation status of MAP3K2.

Principle: Cells are treated with the SMYD3 inhibitor, and the level of MAP3K2 methylation is assessed, typically by immunoprecipitation followed by Western blotting using an antibody specific for methylated MAP3K2.

Generalized Protocol:

-

Culture cells (e.g., a cancer cell line with high SMYD3 expression) in appropriate media.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Lyse the cells and immunoprecipitate MAP3K2 using a specific antibody.

-

Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with an antibody that specifically recognizes methylated MAP3K2 (e.g., anti-mono/di/tri-methyl lysine).

-

Normalize the methylation signal to the total amount of immunoprecipitated MAP3K2.

Experimental Workflow Diagram

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of SMYD3 and a promising lead compound for the development of novel anticancer therapeutics. Its high potency, selectivity, and well-defined mechanism of action make it an essential tool for researchers in the fields of epigenetics, cancer biology, and drug discovery. Further studies, including comprehensive selectivity profiling and in vivo efficacy and pharmacokinetic assessments, will be crucial in fully elucidating its therapeutic potential.

References

GSK2807: A Deep Dive into its Selectivity for the Lysine Methyltransferase SMYD3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has emerged as a significant target in oncology. Its role in methylating both histone and non-histone substrates, thereby influencing critical cellular signaling pathways, has spurred the development of small molecule inhibitors. Among these, GSK2807 has been identified as a potent and selective inhibitor of SMYD3. This technical guide provides a comprehensive overview of the selectivity of this compound for SMYD3, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Potency and Selectivity

This compound is a potent S-adenosylmethionine (SAM)-competitive inhibitor of SMYD3.[1] Its inhibitory activity has been quantified through various biochemical assays, with reported values summarized in the table below.

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Notes |

| This compound | SMYD3 | Biochemical Assay | 130 | 14 | SAM-competitive inhibitor. |

While comprehensive public data on the selectivity of this compound against a broad panel of methyltransferases and kinases is limited, available information indicates a notable degree of selectivity for SMYD3. One report highlights that this compound is 24 times less active towards the closely related SMYD family member, SMYD2. The table below includes data for other SMYD3 inhibitors to provide a comparative context for selectivity profiling.

| Compound | Target | Off-Targets | Selectivity Notes |

| This compound | SMYD3 | SMYD2 | 24-fold less active against SMYD2. |

| Compound 29 (an irreversible inhibitor) | SMYD3 | SMYD1, SMYD2, G9a, PRDM9, PRMT5 | Displayed high selectivity against this panel of methyltransferases.[2] |

Signaling Pathways Modulated by SMYD3 and the Impact of this compound

SMYD3 exerts its oncogenic functions by methylating key protein substrates, leading to the activation of pro-survival and proliferative signaling pathways. This compound, by competitively inhibiting the binding of the methyl donor SAM to SMYD3, effectively blocks these downstream signaling events.

SMYD3-Mediated Activation of the RAS/ERK Pathway

A critical non-histone substrate of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2 or MEKK2). SMYD3-mediated methylation of MAP3K2 prevents its dephosphorylation, leading to the sustained activation of the downstream RAS/ERK signaling cascade, a central driver of cell proliferation and survival in many cancers.[2]

SMYD3-Mediated Activation of the PI3K/AKT/mTOR Pathway

Recent studies have also implicated SMYD3 in the activation of the PI3K/AKT/mTOR pathway. This is achieved through the upregulation of Insulin-like Growth Factor 1 Receptor (IGF-1R), a potent activator of this signaling cascade.

Experimental Protocols